molecular formula C25H21NO3 B11544050 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl propanoate

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl propanoate

Cat. No.: B11544050
M. Wt: 383.4 g/mol
InChI Key: CIOKZIAEFQCOJV-MLIHYKQFSA-N
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Description

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple aromatic rings and a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl propanoate typically involves the following steps:

    Formation of the imine: This step involves the condensation of 4-aminobenzaldehyde with 4-[(2E)-3-phenylprop-2-enoyl]benzaldehyde under acidic conditions to form the imine intermediate.

    Esterification: The imine intermediate is then reacted with propanoic acid in the presence of a catalyst such as sulfuric acid to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl propanoate has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of perfumes, flavoring agents, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that may interact with enzymes or receptors in biological systems. The aromatic rings can also participate in π-π interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester with a simpler structure, used in perfumes and flavoring agents.

    Methyl cinnamate: An ester with a similar aromatic structure, known for its pleasant fragrance.

    Phenyl acetate: A related ester with applications in the fragrance industry.

Uniqueness

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl propanoate is unique due to its complex structure, which includes multiple aromatic rings and an imine group

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

[4-[[4-[(E)-3-phenylprop-2-enoyl]phenyl]iminomethyl]phenyl] propanoate

InChI

InChI=1S/C25H21NO3/c1-2-25(28)29-23-15-8-20(9-16-23)18-26-22-13-11-21(12-14-22)24(27)17-10-19-6-4-3-5-7-19/h3-18H,2H2,1H3/b17-10+,26-18?

InChI Key

CIOKZIAEFQCOJV-MLIHYKQFSA-N

Isomeric SMILES

CCC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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